molecular formula C10H7Cl2F3O2 B13519951 3-(2,4-Dichlorophenyl)-4,4,4-trifluorobutanoic acid

3-(2,4-Dichlorophenyl)-4,4,4-trifluorobutanoic acid

Cat. No.: B13519951
M. Wt: 287.06 g/mol
InChI Key: MRFZQBJUTJJROR-UHFFFAOYSA-N
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Description

3-(2,4-Dichlorophenyl)-4,4,4-trifluorobutanoic acid is a fluorinated carboxylic acid featuring a 2,4-dichlorophenyl substituent at the third carbon of a trifluorobutanoic acid backbone. The compound is synthesized via hydrolysis of its ethyl ester precursor (e.g., compound i17 in ), yielding a white solid with a melting point of 110.5–119.3°C and a molecular weight of 379.14 g/mol (C₁₆H₁₃Cl₂F₃NO₂) . Its structure combines electron-withdrawing trifluoromethyl and dichlorophenyl groups, which influence its reactivity and physicochemical properties.

Properties

Molecular Formula

C10H7Cl2F3O2

Molecular Weight

287.06 g/mol

IUPAC Name

3-(2,4-dichlorophenyl)-4,4,4-trifluorobutanoic acid

InChI

InChI=1S/C10H7Cl2F3O2/c11-5-1-2-6(8(12)3-5)7(4-9(16)17)10(13,14)15/h1-3,7H,4H2,(H,16,17)

InChI Key

MRFZQBJUTJJROR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(CC(=O)O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dichlorophenyl)-4,4,4-trifluorobutanoic acid typically involves the reaction of 2,4-dichlorophenylboronic acid with trifluorobutanoic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate . The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dichlorophenyl)-4,4,4-trifluorobutanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: Halogen substitution reactions can occur in the presence of nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-(2,4-Dichlorophenyl)-4,4,4-trifluorobutanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2,4-Dichlorophenyl)-4,4,4-trifluorobutanoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interact with cytochrome P450 enzymes, affecting metabolic pathways .

Comparison with Similar Compounds

2-(3-Chlorophenyl)-4,4,4-trifluorobutanoic Acid

  • Structure : Features a single chlorine atom at the 3-position of the phenyl ring.
  • Molecular Weight : 252.62 g/mol (C₁₀H₈ClF₃O₂), significantly lower than the target compound due to the absence of a second chlorine and a simpler substituent .

3-(3,4-Dichlorophenyl)-4,4,4-trifluorobutanoic Acid

  • Structure : Dichloro substitution at the 3,4-positions instead of 2,4-positions .
  • Impact : Altered regiochemistry may affect electronic distribution and intermolecular interactions, influencing solubility and metabolic stability.

Functional Group Modifications

3-(Cyclopropylamino)-4,4,4-trifluorobutanoic Acid

  • Structure: Replaces the dichlorophenyl group with a cyclopropylamino moiety.
  • Molecular Weight: 197.16 g/mol (C₇H₁₀F₃NO₂), significantly lower due to the smaller substituent .
  • Impact: The amino group introduces basicity and hydrogen-bonding capacity, enhancing solubility in polar solvents compared to the hydrophobic dichlorophenyl analog.

(S)-Cbz-3-Amino-4,4,4-trifluorobutanoic Acid

  • Structure: Incorporates a benzyloxycarbonyl (Cbz)-protected amino group at the 3-position.
  • Molecular Weight: 291.22 g/mol (C₁₂H₁₂F₃NO₄) .
  • Impact : The Cbz group facilitates peptide synthesis by protecting the amine, but increases steric bulk and lipophilicity.

Stereochemical Variations

3-(R)-Amino-4,4,4-trifluorobutanoic Acid Methyl Ester Hydrochloride

  • Structure: R-enantiomer of the amino-substituted trifluorobutanoate.
  • Molecular Weight: 207.58 g/mol (C₅H₉ClF₃NO₂) .
  • Impact : Enantiomeric purity is critical in drug design; the R-configuration may confer distinct biological activity compared to racemic mixtures or S-enantiomers.

3-(S)-Amino-4,4,4-trifluorobutanoic Acid

  • Structure: S-enantiomer of the amino derivative.
  • Molecular Weight: 157.09 g/mol (C₄H₆F₃NO₂) .
  • Impact : Demonstrates the role of stereochemistry in modulating pharmacokinetic properties, such as metabolic clearance and target selectivity.

Melting Points and Solubility

Compound Melting Point (°C) Molecular Weight (g/mol) Key Substituents
Target Compound 110.5–119.3 379.14 2,4-Dichlorophenyl
2-(3-Chlorophenyl) Analog Not reported 252.62 3-Chlorophenyl
3-(Cyclopropylamino) Analog Not reported 197.16 Cyclopropylamino
(S)-Cbz-3-Amino Analog Not reported 291.22 Cbz-protected amino
  • The target compound’s higher molecular weight and dichlorophenyl group likely reduce aqueous solubility compared to smaller analogs like the cyclopropylamino derivative.

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